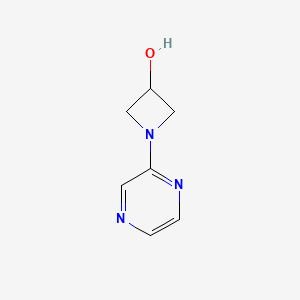

1-(Pyrazin-2-yl)azetidin-3-ol

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs. mdpi.comopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in biologically active molecules such as alkaloids, vitamins, antibiotics, and hormones. mdpi.comijnrd.org Their widespread importance is underscored by the fact that approximately 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic scaffold. ijnrd.orgmdpi.com

Rationale for Academic Research Focus on 1-(Pyrazin-2-yl)azetidin-3-ol as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. The this compound structure is considered such a scaffold due to the advantageous properties of its constituent parts.

The azetidine (B1206935) ring is a key element contributing to this status. As a small, saturated heterocycle, it introduces conformational rigidity into a molecule, which can reduce the entropic penalty of binding to a biological target and thus increase affinity. enamine.netacs.org Despite its ring strain, the azetidine ring offers a good balance of molecular rigidity and chemical stability, making it a valuable component in drug design. pharmablock.comnih.govresearchgate.net This moiety has been successfully incorporated into various pharmacologically active agents, demonstrating its utility as a bioisosteric replacement for other cyclic structures. nih.govresearchgate.net

The pyrazine (B50134) moiety further enhances the compound's potential. Pyrazine is a six-membered aromatic heterocycle that is also a common feature in many biologically active compounds. tandfonline.comresearchgate.net Its nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with protein targets, while the aromatic ring can engage in nonpolar interactions. acs.org This dual nature makes the pyrazine ring a versatile interacting moiety. acs.org Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antibacterial activities. nih.govresearchgate.netnih.gov The combination of the rigid, spatially-defined azetidine scaffold with the functionally versatile pyrazine ring creates a molecule with significant potential for developing targeted inhibitors for various enzymes, such as protein kinases. researchgate.net

Overview of Azetidine and Pyrazine Moieties in Organic Synthesis and Drug Discovery

The individual azetidine and pyrazine rings are themselves subjects of intense study in chemical and pharmaceutical research.

Pyrazine Moiety: The pyrazine ring is a 1,4-diazine, a six-membered aromatic ring with two nitrogen atoms at opposite positions. This structural feature makes it a weaker base than pyridine (B92270) or pyrimidine. nih.gov The pyrazine moiety is a versatile building block in organic synthesis and a key pharmacophore in medicinal chemistry. tandfonline.comresearchgate.net It is found in several marketed drugs and natural products. nih.govmdpi.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, while the ring itself can be readily functionalized to fine-tune the electronic and steric properties of the molecule. acs.orgnih.gov This adaptability has led to the development of pyrazine derivatives with a broad spectrum of pharmacological applications, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.net

Chemical Compound Data

Below are tables detailing the properties of the primary compound of focus and other related compounds mentioned in research literature.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₉N₃O | nih.gov |

| PubChem CID | 63282318 | nih.gov |

| Molecular Weight | 151.17 g/mol | nih.gov |

| Canonical SMILES | C1C(CN1C2=NC=CN=C2)O | nih.gov |

Table 2: Related Research Compounds

| Compound Name | Molecular Formula | PubChem CID / Other ID | Relevance | Source |

|---|---|---|---|---|

| Azetidin-3-ol (B1332694) | C₃H₇NO | 45347-82-8 (CAS) | A core precursor/building block. chemicalbook.com | chemicalbook.com |

| 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride | C₈H₁₁ClN₂O | 155943750 | A structurally similar compound with a pyridine ring instead of pyrazine. | nih.gov |

| 2-(Azetidin-3-yloxy)pyrazine | C₇H₉N₃O | --- | An isomer used in the synthesis of NAAA inhibitors. acs.org | acs.org |

| 5-(Azetidin-3-yl)pyrazin-2-ol | C₇H₉N₃O | 172992152 | An isomer with a different substitution pattern on the pyrazine ring. | nih.gov |

| N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide | C₁₆H₁₅F₃N₄O | Molport-049-389-130 | A derivative showing the scaffold's use in creating more complex molecules. | molport.com |

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-3-8-1-2-9-7/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQATYFFJHOAZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrazin 2 Yl Azetidin 3 Ol and Analogous Azetidin 3 Ol Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is a key synthetic challenge. Various approaches have been developed, ranging from classical cyclization reactions to modern metal-catalyzed methods.

Intramolecular cyclization is a cornerstone of azetidine synthesis. A prevalent method involves the reaction of an amine with a molecule containing a three-carbon chain and two leaving groups, or a reactive functional group like an epoxide. For instance, the synthesis of 1-alkyl-3-azetidinols can be achieved through the reaction of primary alkylamines with epihalohydrins. This reaction proceeds via an intermediate N-alkylamino-halohydrin which undergoes spontaneous intramolecular cyclization.

Another established route is the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govbohrium.com This method is notable for its tolerance of various functional groups that might be sensitive to acid. nih.gov The reaction involves a nucleophilic attack by the amine on one of the epoxide carbons, leading to the formation of the four-membered ring.

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary alkylamines and epihalohydrins | Spontaneous cyclization, ~50°C | 1-Alkyl-3-azetidinols | researchgate.net |

| cis-3,4-Epoxy amines | La(OTf)3, refluxing DCE | Substituted azetidines | nih.govbohrium.com |

Ring contraction offers an alternative pathway to azetidines from more readily available five-membered rings like pyrrolidinones. A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. nih.gov This one-pot nucleophilic addition-ring contraction is typically facilitated by a base such as potassium carbonate, allowing for the incorporation of various nucleophiles like alcohols, phenols, or anilines. nih.govorganic-chemistry.org The proposed mechanism involves nucleophilic addition to the carbonyl group, followed by N–C(O) cleavage and subsequent intramolecular cyclization via an SN2-type displacement of the bromide, resulting in the contracted azetidine ring. rsc.org

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction involves the excitation of an imine component by UV light, which then undergoes cycloaddition with an alkene. nih.gov While highly effective, the application of this reaction has faced challenges, such as competing E/Z isomerization of the imine. nih.govresearchgate.net Recent advancements have utilized visible light-mediated processes and triplet energy transfer catalysis to overcome some of these limitations, even extending the reaction to acyclic oximes as imine equivalents. rsc.orgnih.gov Both intermolecular and intramolecular versions of this reaction have been successfully employed to create diverse azetidine scaffolds. nih.gov

Transition metal catalysis has provided powerful tools for constructing azetidine rings, often through the activation of otherwise inert C-H bonds.

Rhodium(III)-catalyzed C-H activation has been utilized in cyclization cascade reactions to build complex heterocyclic frameworks. While direct application to the synthesis of simple azetidines is less common, the principles of Rh(III)-catalyzed C-H activation followed by annulation with a coupling partner (like a diazo compound) demonstrate the potential of this strategy for constructing fused ring systems that could incorporate an azetidine moiety. researchgate.netresearchgate.net

Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a highly efficient method for synthesizing azetidines. acs.orgnih.gov This approach typically uses a directing group, such as picolinamide (PA), attached to an amine substrate. The palladium catalyst activates a γ-C(sp3)–H bond, leading to the formation of a C-N bond and the azetidine ring. acs.orgorganic-chemistry.org This method is valued for its low catalyst loading, use of inexpensive reagents, and mild operating conditions. acs.orgnih.govorganic-chemistry.org A key step in one proposed mechanism involves reductive elimination from a Pd(IV) intermediate. rsc.org The strategy has been successfully applied to construct a variety of functionalized and polycyclic azetidines. rsc.orgacs.org

Table 2: Overview of Azetidine Ring Construction Strategies

| Strategy | Key Transformation | Common Reagents/Catalysts | Advantages |

| Intramolecular Cyclization | Cyclization of a linear precursor containing an amine and a leaving group/epoxide. | Bases, Lewis acids (e.g., La(OTf)3). | Versatile, good for substituted azetidinols. |

| Ring Contraction | Conversion of a 5-membered ring (e.g., pyrrolidinone) to a 4-membered ring. | α-bromo N-sulfonylpyrrolidinones, K2CO3, nucleophiles. | Access to α-functionalized azetidines. |

| [2+2] Cycloaddition | Photochemical cycloaddition of an imine and an alkene. | UV or visible light, photosensitizers. | Direct, atom-economical ring formation. |

| Pd(II)-catalyzed C-H Amination | Intramolecular amination of a γ-C(sp3)–H bond. | Pd catalyst, oxidant, directing group (e.g., picolinamide). | High efficiency, excellent functional group tolerance. |

Compound Reference Table

Metal-Catalyzed Syntheses

Lanthanoid (III) Trifluoromethanesulfonate (Ln(OTf)3)-Catalyzed Aminolysis of Epoxy Amines

Lanthanoid (III) trifluoromethanesulfonates have emerged as effective Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. One notable method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction provides a direct route to substituted azetidin-3-ols.

The process typically involves the cyclization of a cis-3,4-epoxy amine precursor, which can be prepared from the corresponding epoxy alcohol. The lanthanum (III) trifluoromethanesulfonate catalyst facilitates the ring-opening of the epoxide by the tethered amine, leading to the formation of the azetidine ring. A key advantage of this method is its high regioselectivity, favoring the formation of the four-membered ring over other potential cyclization products. The reaction has been shown to tolerate a variety of functional groups, making it a versatile tool for the synthesis of complex azetidine derivatives. jst.go.jpacs.org

| Catalyst | Substrate | Product | Yield (%) | Ref. |

| La(OTf)₃ | cis-3,4-epoxy amine | Azetidin-3-ol (B1332694) derivative | High | jst.go.jpacs.org |

Copper-Catalyzed Alkyne–Azide Cascade Reactions

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles, its direct application in a cascade reaction to form azetidin-3-ol rings is not extensively documented in the reviewed literature. However, related copper-catalyzed cascade reactions have been developed for the synthesis of azetidines.

One such example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. acs.orgnih.gov This [3+1] radical cascade cyclization involves the generation of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine ring. nih.govbris.ac.uk Although this specific methodology does not involve an azide component, it highlights the utility of copper catalysis in cascade reactions for the construction of the strained azetidine core.

Nickel-Catalyzed Suzuki Csp²-Csp³ Cross-Coupling

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol can be envisaged through a Csp²-Csp³ coupling between a pyrazinylboronic acid derivative (or another suitable organometallic pyrazine (B50134) species) and an azetidine derivative functionalized at the nitrogen atom with a suitable leaving group.

Organocatalytic Methodologies

Organocatalysis has become a cornerstone of modern asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of azetidine synthesis, organocatalytic approaches have been developed to afford highly functionalized and enantioenriched products.

One such strategy is the enantioselective aza-Morita–Baylis–Hillman (aza-MBH) reaction. This reaction, catalyzed by chiral phosphines or amines, can be employed in a domino sequence to construct optically active azetidines. jst.go.jp For instance, the reaction of allenoates with aldimines, catalyzed by a chiral Lewis base, can lead to the formation of functionalized azetidines through a formal [2+2] cycloaddition. While this method may not directly yield azetidin-3-ols, the resulting products can be further functionalized to introduce the desired hydroxyl group. The development of bifunctional catalysts incorporating a Brønsted acid unit can promote proton transfer steps and enhance enantioselectivity. jst.go.jp

Reduction of Azetidinones (β-Lactams)

The reduction of the carbonyl group in azetidin-3-ones provides a direct route to azetidin-3-ols. This transformation can be achieved using various reducing agents. The choice of reagent is crucial to ensure the selective reduction of the ketone without affecting other functional groups or cleaving the strained azetidine ring.

For example, the reduction of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones to the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols has been successfully demonstrated. jst.go.jp This highlights the viability of this approach for preparing substituted azetidin-3-ol derivatives. The synthesis of the precursor azetidin-3-ones can be accomplished through various methods, including the ozonolysis of N-acyl-3-methyleneazetidines.

| Precursor | Reducing Agent | Product | Ref. |

| Azetidin-3-one derivative | Not specified | Azetidin-3-ol derivative | jst.go.jp |

| N-acyl-3-methyleneazetidine (precursor to azetidin-3-one) | O₃ (for ketone formation) | N-acylazetidin-3-one |

Ring Transformations from Precursors (e.g., Oxiranes, Aziridines)

The construction of the azetidine ring can be achieved through the rearrangement or ring expansion of other cyclic precursors, such as oxiranes and aziridines. These methods take advantage of the inherent ring strain in the starting materials to drive the formation of the four-membered azetidine ring.

A notable example is the rearrangement of N-alkyl-2,3-epoxypropylamines, which are formed from the reaction of primary amines with epichlorohydrin. These epoxypropylamines can be chemoselectively rearranged to N-alkylazetidin-3-ols. This transformation often proceeds via an intramolecular nucleophilic attack of the amine on the epoxide ring.

Ring expansion of aziridines to azetidines offers another synthetic route. This can be achieved through various methods, including the reaction of N-tosylaziridines with nitrogen ylides in an aqueous medium. While this particular example leads to 2-aroyl-N-tosylazetidines, it demonstrates the principle of aziridine ring expansion as a viable strategy for accessing the azetidine core.

Alkylation of Primary Amines

The direct alkylation of primary amines with bifunctional electrophiles is a classical and straightforward approach to the synthesis of N-substituted heterocyclic compounds, including azetidines. To form the azetidin-3-ol core, a primary amine can be reacted with a glycerol derivative that has been appropriately functionalized with two leaving groups at the 1- and 3-positions.

A common precursor for this transformation is epichlorohydrin. The reaction of a primary amine with epichlorohydrin can lead to the formation of a 1-alkylamino-3-chloro-2-propanol intermediate. This intermediate can then undergo intramolecular cyclization to yield the corresponding N-alkylazetidin-3-ol. This method is particularly effective for primary amines with bulky N-alkyl groups, which can promote spontaneous cyclization.

Another approach involves the one-pot synthesis of 1,3-disubstituted azetidines through the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. This method avoids the isolation of potentially unstable intermediates and has been shown to be effective for a range of primary amines and propanediol derivatives.

| Primary Amine | Alkylating Agent | Product | Ref. |

| Alkylamine | Epichlorohydrin | N-alkylazetidin-3-ol | |

| Primary amine | bis-triflate of a 2-substituted-1,3-propanediol | 1,3-disubstituted azetidine |

Functionalization at the Azetidin-3-ol Moiety

The azetidin-3-ol scaffold is a crucial building block, and its functionalization is central to the synthesis of the target compound. This involves the introduction of the hydroxyl group and its subsequent derivatization.

Introduction of the Hydroxyl Group

The synthesis of the azetidin-3-ol core can be achieved through various routes. One common strategy involves the cyclization of suitable acyclic precursors. For instance, derivatives of 3-amino-1,2-propanediol can be cyclized to form the azetidine ring with a hydroxyl group at the 3-position.

Another approach is the reduction of a corresponding azetidin-3-one. Azetidin-3-ones can be synthesized through methods like the gold-catalyzed intermolecular oxidation of alkynes. nih.gov The subsequent reduction of the ketone functionality to a secondary alcohol yields the desired azetidin-3-ol. This reduction is often performed using standard reducing agents such as sodium borohydride.

A key intermediate for many syntheses is N-Boc-azetidin-3-ol, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to provide the free azetidin-3-ol, which is then available for coupling with the pyrazine moiety.

Derivatization of the Hydroxyl Functionality

Once the this compound core is assembled, the hydroxyl group can be further functionalized to generate a variety of derivatives. Standard organic transformations can be employed for this purpose.

O-Acylation: Ester derivatives can be prepared through the acylation of the hydroxyl group. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl Chloride | 1-(Pyrazin-2-yl)azetidin-3-yl acetate (B1210297) |

| This compound | Benzoyl Chloride | 1-(Pyrazin-2-yl)azetidin-3-yl benzoate |

O-Alkylation: Ether derivatives can be synthesized via O-alkylation. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methyl Iodide | NaH | 3-Methoxy-1-(pyrazin-2-yl)azetidine |

| This compound | Benzyl Bromide | NaH | 3-(Benzyloxy)-1-(pyrazin-2-yl)azetidine |

Strategies for Pyrazine Moiety Integration

The formation of the crucial C-N bond between the pyrazine ring and the azetidine nitrogen is a key step in the synthesis of this compound. Several modern synthetic methods can be employed for this transformation.

N-Alkylation/Arylation with Pyrazine Derivatives

A direct approach to the target compound is the N-arylation of azetidin-3-ol with a suitable pyrazine derivative. This typically involves a nucleophilic substitution reaction where the azetidine nitrogen acts as the nucleophile. The reactivity of the pyrazine electrophile is crucial, with 2-halopyrazines being common substrates. The order of reactivity for the leaving group generally follows F > Cl > Br > I for nucleophilic aromatic substitution (SNAr). youtube.commdpi.com Therefore, 2-fluoropyrazine would be expected to be more reactive than 2-chloropyrazine under SNAr conditions.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and often in the presence of a base to facilitate the reaction.

Coupling Reactions Involving Pyrazine Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. nih.govnih.govrsc.org This method can be applied to the synthesis of this compound by coupling azetidin-3-ol with a 2-halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine.

These reactions require a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is critical for the success of the reaction and often needs to be optimized for the specific substrates.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |

| 2-Chloropyrazine | Azetidin-3-ol | Pd2(dba)3 | Xantphos | Cs2CO3 | This compound |

| 2-Bromopyrazine | Azetidin-3-ol | Pd(OAc)2 | BINAP | NaOtBu | This compound |

Chemical Transformations of Pyrazine Ring

Further diversification can be achieved by performing chemical transformations on the pyrazine ring of this compound. The azetidinyl group, being an amino substituent, is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the nitrogen atoms in the pyrazine ring are deactivating, making these reactions challenging.

Nitration: Nitration of the pyrazine ring can potentially be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be influenced by the directing effects of the azetidinyl group and the ring nitrogens.

Bromination: Bromination can be attempted using brominating agents such as N-bromosuccinimide (NBS) or bromine. google.comresearchgate.net The reaction conditions would need to be carefully controlled to achieve selective bromination.

Amidation: An alternative synthetic route involves the amidation of a pyrazine carboxylic acid with azetidin-3-ol. researchgate.netnih.govbohrium.com For example, pyrazine-2-carboxylic acid can be activated, for instance by conversion to its acyl chloride, and then reacted with azetidin-3-ol to form an amide bond. Subsequent reduction of the amide would yield the target compound. This multi-step process offers another pathway to the desired product.

Convergent and Divergent Synthetic Routes for this compound

Convergent Synthesis:

A convergent approach to this compound involves the synthesis of the pyrazine and azetidin-3-ol precursors separately, followed by their coupling in a later step. A common and efficient method for the synthesis of N-substituted azetidin-3-ols involves the reaction of a primary amine with an epihalohydrin, such as epichlorohydrin.

In a hypothetical convergent synthesis of this compound, 2-aminopyrazine would be reacted with epichlorohydrin. This reaction typically proceeds via nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The reaction is often carried out in a suitable solvent, such as water or an alcohol, and may be influenced by temperature and the presence of a base to facilitate the final ring closure. The resulting product of this one-pot reaction is the desired this compound.

Table 1: Hypothetical Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopyrazine, Epichlorohydrin | Water or alcohol solvent, heat | This compound |

Divergent Synthesis:

A divergent synthetic strategy would involve the initial construction of a protected azetidin-3-ol core, which is then functionalized with the pyrazine moiety. This approach allows for the synthesis of various N-substituted azetidin-3-ol analogs from a common intermediate.

A plausible divergent route would begin with the synthesis of a protected azetidin-3-ol, for instance, 1-benzhydrylazetidin-3-ol, which can be prepared from the reaction of benzhydrylamine and epichlorohydrin. The hydroxyl group of 1-benzhydrylazetidin-3-ol could be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. Subsequent removal of the benzhydryl protecting group under hydrogenolysis conditions would yield the N-unsubstituted protected azetidin-3-ol.

The final step would be the N-arylation of this intermediate with a suitable pyrazine electrophile, such as 2-chloropyrazine. This coupling can be achieved using methods like the Buchwald-Hartwig amination, which employs a palladium catalyst and a suitable phosphine ligand to facilitate the formation of the C-N bond between the azetidine nitrogen and the pyrazine ring. uni-muenchen.de A final deprotection of the hydroxyl group would afford the target compound, this compound.

Table 2: Hypothetical Divergent Synthesis of this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Benzhydrylamine, Epichlorohydrin | Heat | 1-Benzhydrylazetidin-3-ol |

| 2 | 1-Benzhydrylazetidin-3-ol | TBDMSCl, Imidazole | 1-Benzhydryl-3-(tert-butyldimethylsilyloxy)azetidine |

| 3 | 1-Benzhydryl-3-(tert-butyldimethylsilyloxy)azetidine | H₂, Pd/C | 3-(tert-Butyldimethylsilyloxy)azetidine |

| 4 | 3-(tert-Butyldimethylsilyloxy)azetidine, 2-Chloropyrazine | Pd catalyst, phosphine ligand, base | 1-(Pyrazin-2-yl)-3-(tert-butyldimethylsilyloxy)azetidine |

| 5 | 1-(Pyrazin-2-yl)-3-(tert-butyldimethylsilyloxy)azetidine | TBAF | This compound |

Stereoselective Synthesis and Chiral Induction in Azetidin-3-ol Systems

Achieving stereoselectivity in the synthesis of this compound is crucial for its potential applications in medicinal chemistry. Several strategies can be employed to control the stereochemistry of the azetidin-3-ol core.

Catalyst-Controlled Stereoselective Synthesis:

One advanced method for the stereoselective synthesis of azetidin-3-ones, which are immediate precursors to azetidin-3-ols, is through gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This methodology can be adapted for the synthesis of chiral this compound.

The synthesis would begin with the preparation of a chiral N-propargylsulfonamide precursor. For instance, 2-aminopyrazine could be reacted with a chiral sulfinyl chloride, such as (R)- or (S)-tert-butanesulfinyl chloride, to form a chiral sulfinamide. Subsequent reaction with propargyl bromide would yield the chiral N-(pyrazin-2-yl)-N-propargylsulfonamide.

This chiral precursor can then undergo a gold-catalyzed oxidative cyclization. nih.govnih.gov The gold catalyst facilitates an intramolecular N-H insertion, leading to the formation of a chiral azetidin-3-one with high enantiomeric excess (e.e.). nih.govnih.gov The tert-butanesulfonyl protecting group can be removed under acidic conditions. nih.gov Finally, stereoselective reduction of the ketone functionality of the azetidin-3-one using a suitable reducing agent, such as sodium borohydride, would yield the desired enantiomer of this compound.

Substrate-Controlled Stereoselective Synthesis (Chiral Auxiliaries):

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. rsc.org In the context of azetidin-3-ol synthesis, a chiral auxiliary could be attached to the nitrogen atom of the azetidine precursor. For example, a chiral amine could be used in the initial reaction with epichlorohydrin. The chiral center on the N-substituent would direct the stereochemical outcome of the ring-forming reaction, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched azetidin-3-ol.

Chiral Resolution:

Another approach to obtain enantiopure this compound is through the resolution of a racemic mixture. This can be achieved by reacting the racemic azetidinol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of this compound.

Table 3: Strategies for Stereoselective Synthesis of this compound

| Strategy | Description | Key Reagents/Concepts | Expected Outcome |

| Catalyst-Controlled | Gold-catalyzed oxidative cyclization of a chiral N-propargylsulfonamide precursor. nih.govnih.gov | Chiral sulfinamide, Gold catalyst | High enantiomeric excess of the azetidin-3-one precursor. |

| Substrate-Controlled | Use of a chiral amine as a starting material to direct the stereochemistry of the azetidine ring formation. rsc.org | Chiral amine, Epichlorohydrin | Diastereomerically enriched N-chiral auxiliary azetidin-3-ol. |

| Chiral Resolution | Separation of a racemic mixture of this compound via the formation of diastereomeric derivatives. | Chiral resolving agent (e.g., chiral carboxylic acid) | Separation of enantiomers. |

Medicinal Chemistry and Biological Activity of 1 Pyrazin 2 Yl Azetidin 3 Ol Derivatives

General Overview of Azetidine (B1206935) Scaffolds in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. niscpr.res.in Historically less explored than its five- and six-membered counterparts due to synthetic challenges, the azetidine moiety is now increasingly recognized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates. niscpr.res.ingoogle.com At least seven FDA-approved drugs feature an azetidine ring, and numerous others are in clinical development. nih.gov

One of the most significant attributes of the azetidine scaffold is its rigid and conformationally restricted nature. This rigidity helps to lock the geometry of a molecule, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity. google.com By constraining the spatial orientation of substituents, the azetidine ring allows for a more precise presentation of pharmacophoric elements to the target protein, which can be a crucial factor in optimizing drug-receptor interactions.

Beyond their role as scaffolds in drug molecules, chiral azetidine derivatives have found significant application as ligands and organocatalysts in asymmetric synthesis. bham.ac.uk The conformational rigidity of the azetidine ring is advantageous in creating a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of enantioselectivity in a variety of chemical transformations. bham.ac.uk This utility underscores the stereochemical importance and synthetic versatility of the azetidine framework.

General Overview of Pyrazine (B50134) Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is another privileged scaffold in medicinal chemistry. niscpr.res.inresearchgate.net Its unique electronic properties and ability to participate in hydrogen bonding make it a common feature in a wide array of biologically active molecules. niscpr.res.in

The pyrazine nucleus is a recurring motif in numerous natural products, where it contributes to their diverse biological activities. bham.ac.ukijbpas.com In the realm of synthetic pharmaceuticals, the pyrazine ring is present in several clinically used drugs, demonstrating its therapeutic relevance. nih.gov A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The World Health Organization's Model List of Essential Medicines includes multiple pyrazine-containing drugs, such as amiloride, bortezomib, and paritaprevir, highlighting the scaffold's importance in treating a range of diseases. The prevalence of the pyrazine scaffold in both natural and synthetic bioactive compounds underscores its versatility and significance in drug discovery programs. bham.ac.ukijbpas.com

Data Tables

Table 1: Comparison of Azetidine with Other Saturated Heterocycles

| Feature | Azetidine | Pyrrolidine (B122466) | Piperidine | Piperazine |

|---|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered | 6-membered |

| Conformational Flexibility | Low | Moderate | High | High (chair/boat) |

| Synthetic Accessibility | Moderate | High | High | High |

| Common Role in Drugs | Scaffold, Linker | Scaffold, Solvent | Scaffold, Basic center | Linker, Solubilizing group |

Table 2: Examples of FDA-Approved Drugs Containing Azetidine or Pyrazine Scaffolds

| Drug Name | Scaffold | Therapeutic Area |

|---|---|---|

| Azelnidipine | Azetidine | Antihypertensive |

| Cobimetinib | Azetidine | Oncology |

| Pyrazinamide | Pyrazine | Antitubercular |

| Bortezomib | Pyrazine | Oncology |

| Varenicline | Pyrazine (fused) | Smoking cessation |

Diverse Pharmacological Profiles

While heterocyclic scaffolds can be designed to interact with a wide array of biological targets, the recent and most prominent pharmacological activity associated with 1-(Pyrazin-2-yl)azetidin-3-ol derivatives is their potent and selective inhibition of DNA Polymerase Theta (Polθ). Research and patent literature overwhelmingly highlight the development of this class of compounds for applications in oncology. The targeted inhibition of Polθ is a strategic approach in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Therefore, the principal pharmacological profile of these derivatives is as targeted anticancer agents that exploit the concept of synthetic lethality.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The therapeutic potential of the this compound scaffold has been systematically optimized through extensive structure-activity relationship (SAR) studies. Modifications to both the azetidine and pyrazine ring systems have been explored to enhance potency, selectivity, and pharmacokinetic properties.

The azetidine ring serves as a key structural element, and its substitution patterns are critical for biological activity. The hydroxyl group at the 3-position of the azetidine ring is a crucial feature. SAR studies have shown that this hydroxyl group can be a key point for interaction with the biological target.

Exploration of substituents at other positions on the azetidine ring has been a major focus of optimization. For instance, in a series of Polθ inhibitors, the core scaffold often involves a carboxamide linkage where the azetidin-3-ol (B1332694) nitrogen acts as a nucleophile. Modifications on the carbon atoms of the azetidine ring itself have been investigated to fine-tune the molecule's conformation and binding affinity. Patent literature reveals that maintaining the unsubstituted azetidin-3-ol moiety is often preferred for optimal activity against Polθ.

The pyrazine ring is another critical component for activity, and its decoration with various substituents has a profound impact on the inhibitory potential of the compounds. The pyrazine moiety is typically attached to a larger molecular scaffold, and its substituents can influence electronic properties, solubility, and interactions with the target protein.

In the context of Polθ inhibitors, the pyrazine ring is often part of a larger, more complex structure. For example, patent literature describes compounds where the 1-(pyrazin-2-yl)azetidine is part of a larger molecule. The substitution on the pyrazine ring itself is often varied to optimize activity. For example, adding small alkyl or halo groups to the pyrazine ring can modulate the electronic nature and steric profile of the molecule, leading to improved target engagement.

The table below illustrates the impact of various substituents on the core structure on Polθ inhibitory activity, as detailed in patent literature.

| Compound ID | Core Structure | R1 Group | R2 Group | Polθ IC50 (nM) |

|---|---|---|---|---|

| Example 1 | Pyrazinyl-azetidinol connected to a benzamide | -H | -F | 15.3 |

| Example 2 | -CH3 | -F | 8.7 | |

| Example 3 | -H | -Cl | 10.1 | |

| Example 4 | -H | -CN | 5.5 |

Stereochemistry plays a vital role in the biological activity of many small molecule inhibitors, and the this compound scaffold is no exception. The azetidin-3-ol moiety contains a stereocenter at the C3 position. The absolute configuration of this chiral center can significantly influence how the molecule fits into the binding pocket of its target protein.

While comprehensive studies detailing the stereochemical effects for all biological activities are not widely published, in the context of highly specific targets like Polθ, it is common for one enantiomer to be significantly more active than the other. Synthetic routes described in patents often show stereospecific synthesis or separation of enantiomers to isolate the more potent isomer. This suggests that the spatial orientation of the hydroxyl group on the azetidine ring is critical for optimal interaction with the active site of the enzyme.

Targeted Biological Activities and Therapeutic Applications

The primary therapeutic application for this compound derivatives, based on current research, is in the field of oncology. The targeted nature of these compounds makes them promising candidates for precision medicine approaches.

The most significant and well-documented biological activity of this compound derivatives is their ability to inhibit DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a DNA double-strand break repair mechanism. In many cancers, particularly those with defects in the homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), cells become highly dependent on Polθ for survival. Inhibiting Polθ in such cancer cells is synthetically lethal, meaning it selectively kills cancer cells while sparing normal cells.

Numerous compounds incorporating the this compound moiety have been synthesized and evaluated for their Polθ inhibitory activity. Patent applications describe extensive libraries of these derivatives with potent IC50 values, often in the low nanomolar range. These findings underscore the potential of this chemical class to be developed into novel anticancer drugs.

The following table presents a selection of this compound derivatives and their corresponding Polθ inhibitory activities from patent literature.

| Compound ID | Full Structure Description | Polθ IC50 (nM) |

|---|---|---|

| Compound A | (S)-1-(5-chloro-3-(6-(3-hydroxyazetidin-1-yl)pyrazin-2-yl)-1H-indol-1-yl)propan-1-one | 2.1 |

| Compound B | 1-(5-chloro-3-(6-(3-hydroxyazetidin-1-yl)pyrazin-2-yl)-1H-indol-1-yl)ethan-1-one | 3.4 |

| Compound C | (S)-1-(5-fluoro-3-(6-(3-hydroxyazetidin-1-yl)pyrazin-2-yl)-1H-indol-1-yl)propan-1-one | 1.5 |

| Compound D | 1-(5-cyano-3-(6-(3-hydroxyazetidin-1-yl)pyrazin-2-yl)-1H-indol-1-yl)propan-1-one | 0.9 |

Central Nervous System (CNS) Activity (e.g., antipsychotic agents, glutamate (B1630785) receptor ligands)

While direct studies on the central nervous system effects of this compound derivatives are not extensively documented, the constituent heterocyclic systems—pyrazine and azetidine—are present in various CNS-active agents. Furthermore, related heterocyclic structures have shown potential in modulating key neurological pathways.

A promising avenue for treating schizophrenia and other CNS disorders involves the modulation of glutamatergic signaling. nih.govresearcher.life Novel compounds that regulate the major excitatory neurotransmitter, glutamate, are emerging as a novel therapeutic approach. nih.gov One key strategy is to enhance the activity of metabotropic glutamate receptors (mGlus), which play crucial modulatory roles in brain circuits thought to be disrupted in schizophrenia. nih.govnih.govdntb.gov.ua Specifically, agonists of the group II mGlu receptors (mGlu2/3) have been shown to reduce excessive glutamate release associated with psychiatric and neurodegenerative disorders. nih.gov The development of potent and selective mGlu2/3 receptor agonists has demonstrated efficacy in animal models of schizophrenia, anxiety, and epilepsy. nih.gov Given the prevalence of pyrazine and other nitrogen-containing heterocycles in CNS drug discovery, derivatives of this compound could be explored as potential ligands for glutamate receptors or other CNS targets.

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antitubercular)

Derivatives incorporating pyrazine and azetidine moieties have demonstrated significant potential as antimicrobial agents, with notable activity against bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity

The combination of a pyrazine ring with an azetidin-2-one (B1220530) core, often linked through other heterocyclic systems like 1,3,4-oxadiazoles, has yielded compounds with potent antimicrobial effects. nih.gov In one study, a series of 3-chloro-4-aryl-1-[4-(5-pyrazin-2-yl- nih.govmdpi.comnih.govoxadiazole-2-ylmethoxy)-phenyl]-azetidin-2-one derivatives were synthesized and showed good activity against various microorganisms. nih.gov Similarly, pyrazoline derivatives, which are structurally related to the azetidine scaffold, have been extensively studied for their broad-spectrum antimicrobial properties, showing moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. nih.govjaper.inmdpi.comsemanticscholar.org For instance, certain pyrazoline derivatives exhibited high efficacy against S. aureus, E. faecalis, and C. albicans. nih.govsemanticscholar.org Another study highlighted coumarin-substituted pyrazoles as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antitubercular Activity

The pyrazine ring is a cornerstone of antitubercular therapy, being a key component of pyrazinamide, a first-line drug for tuberculosis treatment. Consequently, novel derivatives containing a pyrazine moiety are of great interest. Research has shown that hybrid molecules combining pyrazine with azetidine or azetidin-2-one rings exhibit promising antimycobacterial activity. nih.govnih.gov

A series of N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamide derivatives were assayed in vitro against Mycobacterium tuberculosis (H37Rv strain). nih.gov Several compounds in this series showed good to promising antitubercular activity. nih.gov The presence of electron-withdrawing (e.g., fluorine) or electron-donating (e.g., methoxy) groups on the aryl substituent was found to modify the lipophilicity, which in turn could alter the permeability of the compounds across the mycobacterial cell membrane. nih.gov

In another study, spirocyclic azetidines featuring a pyrazine substituent were tested against M. tuberculosis, although they were found to be less active than their aromatic counterparts. mdpi.com A separate class of azetidine derivatives, termed BGAz, was identified as having potent bactericidal activity against both drug-sensitive and multidrug-resistant M. tuberculosis by inhibiting the biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope. acs.orgresearchgate.net

| Compound Class | Target Organism(s) | Key Findings |

| 3-chloro-4-aryl-1-[4-(5-pyrazin-2-yl- nih.govmdpi.comnih.govoxadiazole-2-ylmethoxy)-phenyl]-azetidin-2-ones nih.gov | Mycobacterium tuberculosis, various bacteria & fungi | Compounds 7B (with 4-Cl substitution) and 7G (with 4-OCH3 substitution) were identified as potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. nih.gov |

| N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamide nih.gov | Mycobacterium tuberculosis (H37Rv) | Compounds with fluorine and methoxy (B1213986) substituents showed good activity. Compound 51 demonstrated promising antimycobacterial efficacy. nih.gov |

| Azetidine derivatives (BGAz) acs.orgresearchgate.net | Mycobacterium tuberculosis (drug-sensitive & MDR) | Elicited potent bactericidal activity (MIC99 <10 µM) by interfering with late-stage mycolic acid biosynthesis. acs.orgresearchgate.net |

| Pyrazoline and Hydrazone derivatives nih.govsemanticscholar.org | E. faecalis, S. aureus, C. albicans | Showed a wide range of activity (MICs 32-512 µg/mL). Compounds 22 and 24 were most active against E. faecalis (MIC = 32 µg/mL). nih.govsemanticscholar.org |

Anticancer Activities

The pyrazole (B372694) scaffold, a close structural relative of pyrazine, is a prominent feature in many compounds designed for anticancer activity. bohrium.com These derivatives have demonstrated cytotoxic effects against a wide array of human cancer cell lines through various mechanisms of action.

Numerous studies have reported the in vitro anticancer activity of pyrazole and pyrazoline derivatives against cell lines including leukemia, colon (HCT-116), breast (MCF-7), melanoma, lung (A549), renal, prostate, CNS, and ovarian cancers. srrjournals.comnih.govnih.gov For example, certain pyrazolinyl-indole derivatives showed remarkable cytotoxic activity across nine different cancer types. nih.gov Compound HD05 from this series exhibited a particularly broad range of growth inhibition against 56 different NCI-based cell lines. nih.gov

The mechanisms underlying these anticancer effects are diverse. Some pyrazole derivatives function as inhibitors of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. srrjournals.comnih.gov Molecular docking studies have been used to validate the interaction of these compounds with the EGFR active site. nih.gov Other pyrazole-containing compounds have been found to induce cell cycle arrest, for instance at the G2/M phase, and promote apoptosis in cancer cells. srrjournals.com

| Compound Class | Tested Cancer Cell Lines | IC50 / Activity Highlights |

| Pyrazole derivatives nih.gov | MCF-7, HepG2, HCT-116 | Compound 1 showed potent activity against HCT-116 (IC50 = 4.2 µM) and HepG2 (IC50 = 4.4 µM). nih.gov |

| N-formyl pyrazoline derivatives srrjournals.com | A549 (lung), HT1080 (fibrosarcoma) | Showed moderate to good cytotoxicity. srrjournals.com |

| Pyrazolinyl-indole derivatives nih.gov | NCI 56-cell line panel | Compound HD05 showed significant and broad-spectrum growth inhibition, particularly against leukemia cell lines (78.76% inhibition at 10 µM). nih.gov |

| Coumarin-pyrazole hybrids biomedpharmajournal.org | A549 (lung) | Compound P-03 showed the most prominent activity with an IC50 of 13.5 mmol. biomedpharmajournal.org |

Anti-inflammatory Activities

Derivatives of pyrazole and pyrazoline have been recognized for their significant anti-inflammatory properties. scilit.comnih.govresearchgate.net These compounds often act by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenase (LOX). scilit.comjocpr.com

In vivo studies using the carrageenin-induced paw edema model in rats, a standard test for acute inflammation, have demonstrated the efficacy of several pyrazoline derivatives. scilit.comnih.gov Certain compounds were found to exhibit anti-inflammatory activity comparable or even superior to standard drugs like indomethacin. nih.gov The anti-inflammatory effect is often correlated with the lipophilicity of the molecules. nih.gov

The mechanism of action for some of these compounds involves the inhibition of lipoxygenase, an enzyme that contributes to the production of inflammatory mediators. scilit.comresearchgate.net For instance, one pyrazoline derivative was identified as a potent LOX inhibitor with an IC50 value of 80 µM. scilit.comresearchgate.net Additionally, the ability of these compounds to prevent the lysis of human red blood cell (HRBC) membranes induced by hypotonicity is used as an in vitro measure of anti-inflammatory activity, as this process is analogous to the stabilization of lysosomal membranes. jocpr.com

| Compound Class | In Vivo / In Vitro Model | Key Findings |

| Pyrazoline derivatives scilit.comnih.gov | Carrageenin-induced paw edema (rat) | Compounds 2d and 2e showed the highest anti-inflammatory activity, with potency greater than the reference drug indomethacin. nih.gov |

| Pyrazoline derivative (2g) scilit.comresearchgate.net | Lipoxygenase (LOX) inhibition assay | Identified as the most potent LOX inhibitor in its series with an IC50 value of 80 µM. scilit.comresearchgate.net |

| Pyrazoline derivatives jocpr.com | HRBC membrane stabilization | Compound 3c showed the most promising activity (EC50 = 11.00 ± 1.26 μg/mL), comparable to the standard aspirin. jocpr.com |

| Pyrazolo[1,5-a]quinazolines nih.gov | LPS-induced NF-κB inhibition | Identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM); some compounds targeted MAPKs like JNK3. nih.gov |

Antiviral Activities (e.g., anti-AIDS, anti-SARS-CoV-2)

The emergence of severe viral infections, including COVID-19, has accelerated the search for new antiviral agents. ijpsr.com Heterocyclic compounds containing pyrazine and pyrazole scaffolds have been investigated for their potential to inhibit viral replication, with several recent studies focusing on coronaviruses.

A series of pyrazine-triazole conjugates were synthesized and screened for activity against SARS-CoV-2. nih.gov Several of these compounds demonstrated significant potency against the virus, with selectivity index (SI) values indicating greater efficacy compared to the reference drug Favipiravir. nih.gov Similarly, 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their ability to inhibit SARS-CoV-2 replication, with some compounds showing IC50 values in the micromolar range. biotechjournal.in

Another study focused on pyrazole derivatives bearing a hydroxyquinoline scaffold, testing them against a panel of coronaviruses including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov The results revealed promising and broad antiviral activity, with potent inhibition of SARS-CoV-2 at low concentrations, highlighting their potential as therapeutic candidates. rsc.org

| Compound Class | Target Virus(es) | Activity Highlights |

| Pyrazine-triazole conjugates nih.gov | SARS-CoV-2 | Compounds 5d–g showed significant potency and a higher selectivity index compared to Favipiravir. nih.gov |

| 1,3,4-Oxadiazole derivatives biotechjournal.in | SARS-CoV-2 | Unsubstituted variant 6a (R = phenyl) showed an IC50 value of 15.2 µM against Vero-E6 cells. biotechjournal.in |

| Pyrazole-hydroxyquinoline derivatives rsc.orgnih.gov | SARS-CoV-2, MERS-CoV, HCoV-229E | Exhibited potent inhibition of SARS-CoV-2 at lower concentrations and showed promising activity against all tested coronaviruses. rsc.orgnih.gov |

Other Pharmacological Profiles

While the primary activities of this compound derivatives are concentrated in the areas previously discussed, the versatile nature of these heterocyclic scaffolds suggests potential for other pharmacological applications. Research into related structures continues to uncover novel biological targets and activities, though specific data for the this compound core in other therapeutic areas remains limited.

Prodrug and Linker Applications (e.g., in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs))

The azetidine ring, a key component of the this compound scaffold, is increasingly being utilized in advanced drug design strategies, particularly as a linker component in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. medchemexpress.com The linker's stability and properties are critical to the ADC's success. The azetidin-3-ol moiety is valuable as a component of non-cleavable ADC linkers. medchemexpress.com Its rigid, four-membered ring structure can provide desirable spacing and conformational constraints between the antibody and the cytotoxic drug, ensuring stability in circulation and efficient payload delivery upon internalization into the target cancer cell. broadpharm.com

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities designed to eliminate specific disease-causing proteins from cells. medchemexpress.com They are bifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. medchemexpress.com The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation. Alkyl chain-based linkers incorporating the azetidin-3-ol structure can be used in the synthesis of PROTACs, offering a stable and synthetically versatile scaffold to optimize the distance and geometry required for potent protein degradation. medchemexpress.com

Computational and Theoretical Studies on 1 Pyrazin 2 Yl Azetidin 3 Ol and Its Analogs

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Mechanisms, Baldwin's Rules Interpretation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the synthesis and reactivity of azetidine-containing molecules. While direct DFT studies on the reaction mechanisms for 1-(Pyrazin-2-yl)azetidin-3-ol are not extensively detailed in the public literature, valuable insights can be drawn from studies on analogous aryl-substituted azetidines.

Research into the regio- and diastereoselective synthesis of 2-arylazetidines provides a quantum chemical explanation for the formation of the strained four-membered azetidine (B1206935) ring, offering a deeper understanding of Baldwin's rules. nih.govresearchgate.net These rules empirically predict the favorability of ring-closing reactions. DFT calculations have shown that while the formation of a five-membered pyrrolidine (B122466) ring is often thermodynamically more favorable, the synthesis of the four-membered azetidine ring can be achieved under kinetic control. nih.govnih.gov

Studies have demonstrated that the 4-exo-tet cyclization required for azetidine formation is kinetically preferred over the 5-endo-tet cyclization that would lead to a pyrrolidine ring. nih.gov This is because the transition state for the azetidine formation is lower in energy. DFT calculations, often incorporating an explicit solvent model, confirm the proposed reaction mechanisms and the critical role of kinetic controls in determining the stereochemical outcome of these reactions. nih.gov The balance between ring strain and orbital overlap is a key factor that can be precisely modeled, providing a quantum mechanical foundation for the empirically derived Baldwin's rules. nih.gov

Table 1: Thermodynamic vs. Kinetic Control in Azetidine Synthesis

| Product Ring Size | Control Type | Relative Stability | Formation Preference | Rationale from DFT Studies |

|---|---|---|---|---|

| 4-membered (Azetidine) | Kinetic | Less Stable (Higher Strain) | Favored | Lower energy transition state for 4-exo-tet cyclization. nih.govresearchgate.net |

| 5-membered (Pyrrolidine) | Thermodynamic | More Stable (Lower Strain) | Disfavored under kinetic conditions | Higher energy transition state for 5-endo-tet cyclization. nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. For this compound and its analogs, these simulations can elucidate potential mechanisms of action and guide the development of new drugs.

In typical studies involving heterocyclic compounds, molecules are docked into the active site of a target receptor to determine the best binding pose and calculate a binding score. nih.gov For instance, in studies of pyrazole (B372694) derivatives as carbonic anhydrase inhibitors, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. nih.govresearchgate.net Similar methodologies could be applied to this compound to explore its potential targets.

Following docking, MD simulations are often performed to assess the stability of the ligand-protein complex over time. researchgate.netcumhuriyet.edu.tr These simulations, which can run for nanoseconds, provide insights into the conformational changes and fluctuations of the complex. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm whether the ligand remains stably bound in the predicted orientation. plos.org

Table 2: Example Docking Scores of Related Heterocyclic Compounds

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

|---|---|---|---|---|

| Pyridazinone Derivative (8d) | Porcine Pancreatic Lipase | -6.202 | Orlistat | -6.692 |

| Pyrazole-carboxamide (6a) | hCA I | -9.3 | Acetazolamide | -6.0 |

| Pyrazole-carboxamide (6a) | hCA II | -8.5 | Acetazolamide | -6.1 |

| Thiazolo[3,2-a]pyridine (4e) | α-amylase | -7.43 | N/A | N/A |

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.gov This technique is particularly useful when the 3D structure of the target receptor is unknown. nih.gov

For analogs of this compound, such as N3-phenylpyrazinones, pharmacophore models have been developed to understand their activity as Corticotropin-releasing Factor 1 (CRF1) receptor antagonists. nih.gov A typical pharmacophore model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov By aligning a set of active compounds, a common feature hypothesis can be generated.

These models can then be used to create statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate the physicochemical properties of molecules with their biological activity. nih.govresearchgate.net The resulting pharmacophore can be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. nih.gov

Conformational Analysis and Ring Strain Effects on Reactivity and Biological Activity

The azetidine ring in this compound is a key structural feature that significantly influences its properties. Four-membered rings like azetidine possess considerable ring strain (approx. 25.4 kcal/mol), which is a driving force for their reactivity. rsc.org This strain lies between that of the highly reactive aziridines and the more stable pyrrolidines, giving azetidines a unique profile of manageable stability and triggerable reactivity. rsc.orgrsc.org

Conformational analysis of the azetidine ring is crucial for understanding its behavior. The ring is not planar and undergoes a puckering motion. The substituents on the ring can adopt different spatial orientations, which can affect how the molecule interacts with biological targets. This conformational constraint introduced by the azetidine ring can be advantageous in drug design, as it can lock the molecule into a bioactive conformation and improve binding affinity. researchgate.net The strain can also be harnessed in synthetic chemistry, where ring-opening reactions provide pathways to more complex molecular architectures. rsc.org

In Silico Screening and AI-Enabled Drug Design

The integration of in silico screening and artificial intelligence (AI) has revolutionized the early stages of drug discovery. nih.gov For scaffolds like this compound, these technologies can rapidly assess large virtual libraries of related compounds to identify promising candidates for further development.

Virtual screening can be either ligand-based or structure-based. nih.gov Ligand-based methods, such as pharmacophore screening, use information from known active molecules to find new ones. nih.gov Structure-based virtual screening involves docking large numbers of compounds into the 3D structure of a biological target to predict binding affinities. nih.gov

Future Perspectives and Research Directions for 1 Pyrazin 2 Yl Azetidin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol and its derivatives will likely focus on the development of novel, efficient, and environmentally sustainable methodologies. While traditional synthetic routes for azetidines can be challenging due to ring strain, modern organic synthesis offers several avenues for improvement. researchgate.net Future research could prioritize green chemistry principles to minimize waste and energy consumption. nih.gov

Key areas for development include:

Catalytic C-N Bond Formation: Exploring novel transition-metal or organocatalytic methods for the direct coupling of a pyrazine (B50134) precursor with an azetidin-3-ol (B1332694) core could offer a more streamlined and atom-economical approach.

Flow Chemistry: The use of microreactor technology could enable safer, more scalable, and highly controlled synthesis, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov

Biocatalysis: Employing enzymes for key synthetic steps could lead to highly stereoselective syntheses of chiral derivatives of this compound, which is crucial for optimizing biological activity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, reduced reaction steps, improved atom economy. | Development of specific catalysts for pyrazine-azetidine coupling. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of suitable enzymes. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The pyrazine ring is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.commdpi.comnih.gov The azetidine (B1206935) moiety, while less explored, is gaining recognition for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. researchgate.net The combination of these two scaffolds in this compound suggests a high potential for novel biological activities.

Future research should focus on:

High-Throughput Screening (HTS): Screening this compound and a library of its derivatives against a broad panel of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), could uncover novel therapeutic applications.

Phenotypic Screening: Assessing the effects of the compound in cell-based assays that model various diseases can help identify its mechanism of action without a preconceived target.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, advanced techniques such as chemical proteomics and genetic approaches will be necessary to identify the specific molecular target(s).

Advanced Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD)

A systematic exploration of the structure-activity relationship (SAR) will be critical for optimizing the potency and selectivity of this compound for any identified biological targets. nih.govnih.govmdpi.com This will involve the synthesis and biological evaluation of a diverse library of analogues.

Future SAR and SBDD studies should investigate:

Substitution on the Pyrazine Ring: Introducing various substituents at different positions of the pyrazine ring can modulate electronic properties, lipophilicity, and interactions with the target protein.

Modification of the Azetidine Ring: Exploring different substituents on the azetidine nitrogen and at other positions of the ring can influence the molecule's three-dimensional conformation and binding affinity.

Structure-Based Drug Design (SBDD): Once a biological target is identified and its three-dimensional structure is determined (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD can be employed to rationally design more potent and selective inhibitors. nih.gov

| Modification Site | Potential Impact | Example Modifications |

| Pyrazine Ring | Modulation of target binding, selectivity, and pharmacokinetic properties. | Halogens, alkyl groups, aryl groups, amides. |

| Azetidine Nitrogen | Alteration of basicity and steric interactions. | Alkyl chains, cycloalkyl groups, aromatic rings. |

| Azetidin-3-ol Group | Introduction of new hydrogen bonding interactions or conversion to other functional groups. | Esterification, etherification, replacement with an amine. |

Application in Complex Molecular Architectures and Hybrid Scaffolds

The this compound scaffold can serve as a valuable building block for the construction of more complex molecular architectures and hybrid molecules. nih.gov This approach aims to combine the pharmacophoric features of this compound with those of other known bioactive molecules to create novel compounds with potentially synergistic or multi-target activities. mdpi.com

Future research in this area could involve:

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment and growing or linking it with other fragments that bind to adjacent sites on a target protein.

Synthesis of Hybrid Molecules: Covalently linking this compound to other pharmacophores, such as kinase inhibitors, natural products, or other heterocyclic systems, to create dual-acting or multi-target ligands. mdpi.comnih.gov

Development of Spirocyclic Compounds: Utilizing the azetidine ring to create spirocyclic structures, which can introduce conformational rigidity and explore novel chemical space. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning in Compound Discovery and Optimization

Future applications of AI and ML include:

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual derivatives of this compound. This can help prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Retrosynthesis Prediction: Employing AI-powered tools to predict efficient synthetic routes for novel analogues, which can save significant time and resources in the laboratory. technologynetworks.com

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast activity and properties of virtual compounds. | Reduced number of synthesized and tested compounds, lower costs. |

| Generative Design | Create novel molecules with desired characteristics. | Exploration of novel chemical space and identification of highly optimized leads. |

| Retrosynthesis | Propose efficient synthetic pathways. | Accelerated synthesis of target molecules. |

Q & A

Q. What are the recommended synthetic routes for 1-(Pyrazin-2-yl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with azetidin-3-ol intermediates. For example, analogous compounds like 1-(Piperidin-4-yl)azetidin-3-ol are synthesized via reactions between piperidine derivatives and azetidine intermediates under controlled pH and temperature (e.g., Brønsted acid catalysis to activate intermediates) . Key parameters include solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), temperature (40–80°C to avoid side reactions), and stoichiometric ratios of reagents. Yield optimization may require iterative purification via column chromatography or recrystallization.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical. For example, in related azetidine derivatives (e.g., 1-(Oxetan-3-yl)azetidin-3-ol), NMR signals for azetidine protons appear at δ 3.5–4.5 ppm, while pyrazine protons resonate at δ 8.0–9.0 ppm . High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography, using software like SHELXL, resolves stereochemistry and crystal packing .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : Stability depends on substituent reactivity. Pyrazine rings are generally stable but may degrade under strong acids/bases. Azetidine rings are prone to ring-opening in acidic conditions, as observed in analogs like 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol . Store in inert atmospheres (N₂/Ar) at –20°C, and avoid prolonged exposure to light or moisture. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do substituents on the pyrazine and azetidine rings affect the compound’s reactivity and biological activity?

- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) models. For instance, fluorination (e.g., 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol) enhances lipophilicity and metabolic stability, while pyrazine nitrogen positioning influences hydrogen bonding with biological targets . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or phosphodiesterases, as seen in pyrazine-containing inhibitors .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Selective functionalization requires protecting groups (e.g., Boc for amines) and controlled reaction kinetics. For example, in 1-(4-(Dioxaborolan-2-yl)phenyl)azetidin-3-ol, boronate ester groups are introduced via Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions . Kinetic studies (e.g., in situ IR monitoring) optimize reaction progress and minimize byproducts like ring-opened derivatives .

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases) separates enantiomers, as demonstrated for analogs like (R)-1-(3-Amino-4-(phenylthio)butyl)azetidin-3-ol . Alternatively, asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopurity during azetidine ring formation .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), solubility, and blood-brain barrier permeability. For example, azetidine derivatives with logP <2 (e.g., 1-(Oxetan-3-yl)azetidin-3-ol) show improved aqueous solubility, while pyrazine moieties may enhance tissue penetration . Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and protein binding .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar azetidine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ measurement protocols). For instance, 1-(Piperidin-4-yl)azetidin-3-ol’s antimicrobial activity varies across studies due to MIC testing in Gram-positive vs. Gram-negative bacteria . Meta-analysis of published data (e.g., using RevMan) and standardized protocols (e.g., CLSI guidelines) reduce variability. Confirmatory studies (e.g., dose-response curves in triplicate) validate findings .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer : Fluorescence-based assays (e.g., FP-TDI for kinase inhibition) or colorimetric assays (e.g., NADH depletion for dehydrogenase activity) are common. For analogs like 3-(Pyridin-2-yl)piperazin-2-one, enzyme kinetics (Km/Vmax) are measured via Lineweaver-Burk plots to identify competitive/non-competitive inhibition . Include positive controls (e.g., staurosporine for kinases) and Z’-factor validation for assay robustness .

Q. How can researchers optimize reaction scalability for multi-gram synthesis of this compound?

- Methodological Answer :

Transition from batch to flow chemistry improves scalability, as seen in oxetane-azetidine hybrids . Key parameters include residence time optimization (e.g., 10–30 minutes) and catalyst recycling (e.g., immobilized Pd catalysts for cross-couplings). Process analytical technology (PAT) monitors real-time parameters (e.g., temperature/pH) to maintain consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products